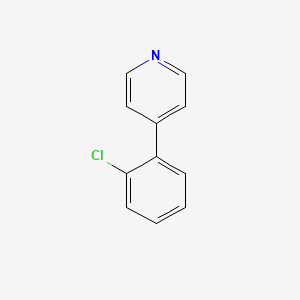

4-(2-Chloro-phenyl)pyridine

Description

Significance of Arylpyridine Scaffolds in Contemporary Chemical Research

Arylpyridine scaffolds, characterized by a pyridine (B92270) ring attached to an aryl group, are of paramount importance in modern chemical research, particularly in the field of medicinal chemistry. rsc.org The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold found in numerous FDA-approved drugs and natural products like niacin and pyridoxal (B1214274) phosphate. rsc.orgijpsonline.com Its ability to act as a hydrogen bond acceptor and its versatile functionalization possibilities make it a valuable building block in drug design. frontiersin.org

The incorporation of an aryl group onto the pyridine core introduces further structural diversity and allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can significantly influence the biological activity of the resulting compound. frontiersin.org Arylpyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. frontiersin.orgsmolecule.comsmolecule.com For instance, certain 2-phenylpyridine (B120327) derivatives have shown promise as insecticidal agents. mdpi.com

Academic Importance of Chlorinated Phenylpyridine Derivatives

The introduction of a chlorine atom to the phenylpyridine scaffold, as seen in 4-(2-Chloro-phenyl)pyridine, is of significant academic interest. The presence of the chlorine atom, an electron-withdrawing group, can profoundly impact the molecule's reactivity and biological interactions. thieme-connect.com This halogen substituent can alter the electronic properties of the aromatic rings, influencing how the molecule binds to biological targets.

Chlorinated phenylpyridine derivatives are frequently utilized as key intermediates in the synthesis of more complex molecules. smolecule.com The chlorine atom can serve as a reactive handle, facilitating a variety of chemical transformations such as nucleophilic substitution and cross-coupling reactions. smolecule.comorgsyn.org This synthetic versatility allows for the creation of diverse libraries of compounds for screening in drug discovery programs and for the development of new materials. smolecule.com For example, derivatives of 2-chloro-4-phenylpyridine (B1303126) are being explored as potential therapeutic agents for inflammation and neurodegenerative diseases. smolecule.com

Emerging Research Avenues and Future Directions for this compound Analogues

The structural features of this compound make its analogues promising candidates for further investigation across several research domains. The development of novel synthetic methodologies to access a wider range of substituted analogues is a key area of future research. ijpsonline.com This would enable a more comprehensive exploration of the structure-activity relationships (SAR) for various biological targets.

In medicinal chemistry, future research will likely focus on the design and synthesis of this compound analogues as potential inhibitors of specific enzymes or as modulators of receptor activity. For instance, derivatives of similar structures have been investigated for their potential as neurokinin-1 (NK-1) receptor antagonists, which have applications in treating conditions like pain, depression, and inflammatory diseases. google.com Furthermore, the exploration of these analogues in the development of new agrochemicals, such as herbicides and insecticides, continues to be an active area of research. smolecule.comnih.gov The unique electronic properties of these compounds also suggest potential applications in material science, for example, in the development of organic light-emitting diodes (OLEDs). smolecule.com

Physicochemical Properties of Selected Phenylpyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H8ClN | 189.64 | 57311-18-9 |

| 2-Chloro-4-phenylpyridine | C11H8ClN | 189.64 | 42260-39-9 |

| 4-Chloro-2-phenylpyridine | C11H8ClN | 189.64 | 57311-18-9 |

| 4-(4-Chlorophenyl)pyridine | C11H8ClN | 189.64 | 5957-96-0 |

| 2-(para-Chlorobenzyl)-pyridine | C12H10ClN | 203.67 | 4350-41-8 |

| alpha-(4-Chlorophenyl)pyridine-2-methanol | C12H10ClNO | 219.67 | 27652-89-7 |

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClN |

|---|---|

Molecular Weight |

189.64 g/mol |

IUPAC Name |

4-(2-chlorophenyl)pyridine |

InChI |

InChI=1S/C11H8ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H |

InChI Key |

VJNKARHHXUXBIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)Cl |

Origin of Product |

United States |

Advanced Organic Transformations and Reactivity of 4 2 Chloro Phenyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The reactivity of the phenyl ring in 4-(2-chloro-phenyl)pyridine towards electrophilic aromatic substitution (EAS) is significantly influenced by the presence of both the electron-withdrawing pyridine (B92270) ring and the chloro substituent. The pyridine ring, due to the electronegativity of the nitrogen atom, deactivates the phenyl ring towards electrophilic attack. wikipedia.orgyoutube.com This deactivation means that harsher reaction conditions are generally required to drive the substitution to completion. wikipedia.org The chlorine atom, while also deactivating due to its inductive effect, is an ortho-, para-director. However, the directing effects in this specific molecule are complex due to the interplay between the two substituents.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nitration: The introduction of a nitro group (–NO₂) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. minia.edu.egresearchgate.net The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). minia.edu.eg Given the directing effects of the existing substituents, nitration is expected to occur at positions ortho or para to the chlorine and meta to the pyridine ring.

Halogenation: The introduction of a halogen, such as bromine or chlorine, onto the phenyl ring typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orgminia.edu.eg The catalyst polarizes the halogen molecule, increasing its electrophilicity.

Sulfonation: The introduction of a sulfonic acid group (–SO₃H) is usually carried out with fuming sulfuric acid. wikipedia.org This reaction is reversible, a property that can be exploited in synthetic strategies.

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. wikipedia.org Friedel-Crafts alkylation attaches an alkyl group, while Friedel-Crafts acylation attaches an acyl group. youtube.com Both reactions require a strong Lewis acid catalyst, such as AlCl₃. wikipedia.orgyoutube.com However, Friedel-Crafts reactions are often incompatible with strongly deactivated aromatic rings, and the basic nitrogen of the pyridine ring can form a complex with the Lewis acid catalyst, further deactivating the system. youtube.comyoutube.com

| Reaction | Reagents | Electrophile | Expected Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Isomers of 4-(2-chloro-nitrophenyl)pyridine |

| Bromination | Br₂, FeBr₃ | Br⁺ | Isomers of 4-(2-chloro-bromophenyl)pyridine |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Isomers of 4-(2-chlorophenyl)pyridine sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Isomers of 4-(2-chloro-acylphenyl)pyridine |

Nucleophilic Reactivity and Halogen Atom Manipulation on the Pyridine Ring

The pyridine ring in this compound is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring can undergo nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. nih.gov While there are no leaving groups on the pyridine ring of the parent molecule, this reactivity becomes relevant if the pyridine ring is further substituted.

A more direct manipulation involves the nitrogen atom itself. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile or a base.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. nih.gov For instance, the formation of an N-oxide can facilitate 4-selective halogenation. nih.gov

Quaternization: The nitrogen atom can react with alkyl halides to form quaternary pyridinium (B92312) salts. This process introduces a positive charge on the nitrogen, further activating the pyridine ring towards nucleophilic attack.

Halogen Atom Manipulation: While the chlorine atom is on the phenyl ring, discussions of halogen manipulation on the pyridine ring are relevant in the broader context of halopyridines. Strategies for the selective halogenation of pyridines often involve indirect methods. nih.govchemrxiv.org For example, phosphonium (B103445) salts can be selectively formed at the 4-position of pyridines and subsequently displaced by halide nucleophiles. nih.gov

| Reaction Type | Reagent/Condition | Product Type |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide |

| Quaternization | Alkyl halide (e.g., CH₃I) | Pyridinium salt |

Catalytic Carbon-Hydrogen (C-H) Activation and Functionalization Strategies

C-H activation is a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. For a molecule like this compound, both the phenyl and pyridine rings possess C-H bonds that could potentially be functionalized.

The field has seen significant advances in the use of transition metal catalysts (e.g., palladium, rhodium, iridium) to achieve site-selective C-H functionalization. The directing-group ability of the pyridine nitrogen can play a crucial role in these transformations, guiding the catalyst to a specific C-H bond. For instance, the nitrogen atom can coordinate to the metal center, directing functionalization to the ortho-C-H bonds of the pyridine ring or potentially to a C-H bond on the phenyl ring that is sterically accessible.

Common C-H functionalization reactions include:

Arylation: Forming a new carbon-carbon bond with an aryl group.

Alkylation: Forming a new carbon-carbon bond with an alkyl group.

Acylation: Introducing an acyl group.

Halogenation: Introducing a halogen atom.

The regioselectivity of these reactions is a key challenge and is often controlled by the choice of catalyst, ligand, and reaction conditions.

Reductive Transformations for Pyridine Moiety Modification

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring. This transformation significantly alters the chemical and physical properties of the molecule, converting the flat, aromatic pyridine ring into a three-dimensional, saturated piperidine ring.

Catalytic Hydrogenation: This is a common method for the reduction of pyridines. It typically involves the use of hydrogen gas (H₂) and a metal catalyst, such as platinum (Pt), palladium (Pd), or rhodium (Rh), often supported on carbon. The reaction conditions (pressure, temperature, and catalyst choice) can influence the efficiency and selectivity of the reduction.

Dissolving Metal Reduction: The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can also be used to reduce pyridine rings. This method can sometimes offer different selectivity compared to catalytic hydrogenation.

| Reduction Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | 4-(2-Chlorophenyl)piperidine |

| Dissolving Metal Reduction | Na, NH₃ (l), EtOH | 4-(2-Chlorophenyl)piperidine and/or partially reduced products |

Oxidative Transformations of Phenylpyridine Scaffolds

Oxidative transformations of the this compound scaffold can occur at several positions.

N-Oxidation: As mentioned in section 3.2, the pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide. This is a common and important transformation that modifies the reactivity of the pyridine ring. nih.gov

Hydroxylation: Under certain conditions, particularly with powerful oxidizing agents or in biological systems, C-H bonds on both the phenyl and pyridine rings can be hydroxylated. The position of hydroxylation will depend on the specific reagents and conditions used.

Oxidative Coupling: In the presence of certain catalysts, oxidative coupling reactions can lead to the formation of dimers or larger oligomers through the formation of new carbon-carbon bonds between two molecules of this compound.

Ring Cleavage and Rearrangement Mechanisms

Under forcing conditions or through specific reaction pathways, the pyridine ring can undergo cleavage or rearrangement.

Ring Opening Reactions: Certain nucleophiles can react with pyridinium salts to open the pyridine ring. For example, the Zincke reaction involves the reaction of a pyridinium salt with an amine to give a ring-opened product. This type of reactivity can be used to synthesize other acyclic or heterocyclic compounds.

Rearrangements: Photochemical reactions or reactions involving radical intermediates can sometimes lead to rearrangements of the pyridine ring, although these are generally less common for simple phenylpyridines.

Coordination Chemistry and Metallosupramolecular Architectures of 4 2 Chloro Phenyl Pyridine Ligands

4-(2-Chloro-phenyl)pyridine as a Chelating Ligand in Transition Metal Complexes

The unique structural and electronic properties of this compound make it a versatile chelating ligand in the assembly of transition metal complexes. Its coordination behavior is primarily characterized by the nitrogen atom of the pyridine (B92270) ring and the potential for activation of the C-H bond on the phenyl ring, leading to various binding modes.

Cyclometalation and Ligand Binding Modes

A key feature of the coordination chemistry of phenylpyridine derivatives is their propensity for cyclometalation, a process involving the intramolecular activation of a C-H bond and the formation of a metallacycle. researchgate.net In the case of this compound, the nitrogen atom of the pyridine ring initially coordinates to the metal center. Subsequently, an intramolecular C-H activation can occur at the ortho-position of the phenyl ring, leading to the formation of a stable five-membered chelate ring. This C^N cyclometalation is a common and robust binding mode observed in complexes with various transition metals, including platinum(II) and iridium(III). researchgate.netnih.gov

The chloro-substituent on the phenyl ring can influence the electronic properties of the ligand and, consequently, the specifics of the metal-ligand interaction. However, the primary binding motif remains the C^N chelation. Beyond simple cyclometalation, this compound can also act as a monodentate ligand, coordinating solely through the pyridine nitrogen. The specific binding mode adopted depends on several factors, including the nature of the metal precursor, the reaction conditions, and the presence of other ancillary ligands.

Structural Characteristics of Metal-Phenylpyridine Complexes

Metal complexes incorporating this compound exhibit a range of structural diversity. The geometry around the metal center is dictated by its coordination number and the nature of the other ligands present. For instance, square planar geometries are common for d8 metal ions like Pt(II), while octahedral geometries are typical for d6 metal ions such as Ir(III) and Ru(II). researchgate.netwikipedia.org

X-ray crystallography studies have provided detailed insights into the solid-state structures of these complexes. Key structural parameters, such as bond lengths and angles within the coordination sphere, are influenced by both electronic and steric factors. The M-N (metal-pyridine) and M-C (metal-phenyl) bond lengths are indicative of the strength of the coordination interaction. The presence of the chloro group can induce subtle changes in these parameters compared to unsubstituted phenylpyridine ligands.

| Complex Type | Metal Ion | Coordination Geometry | Key Structural Features |

| Mononuclear Cyclometalated | Pt(II) | Square Planar | C^N chelation forming a five-membered ring. |

| Mononuclear Cyclometalated | Ir(III) | Octahedral | Often features ancillary ligands to complete the coordination sphere. |

| Dinuclear Bridged | Various | Varies | Can be linked by bridging ligands or through ligand-sharing. |

Design and Synthesis of Advanced Coordination Compounds

The predictable and robust coordination behavior of this compound makes it a valuable building block in the design and synthesis of more complex and functional coordination compounds. By employing principles of supramolecular chemistry, it is possible to construct elaborate dinuclear and polymeric architectures with tailored properties.

Formation of Dinuclear and Polymeric Metallosupramolecular Architectures

The self-assembly of metal ions and this compound ligands, often in concert with other bridging ligands, can lead to the formation of discrete dinuclear complexes or extended polymeric structures. nih.gov Dinuclear complexes can arise from the bridging of two metal centers by one or more ligands. For example, two cyclometalated metal units can be linked by bridging ancillary ligands. nih.gov

Polymeric metallosupramolecular architectures represent a higher level of structural organization. These can be one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The formation of such extended structures typically relies on the use of ligands that can bridge multiple metal centers in a specific and directional manner. While this compound itself is a bidentate chelating ligand, its incorporation into larger ligand systems or its co-assembly with suitable linkers can facilitate the construction of these polymeric materials. researchgate.net

Influence of Ligand Substitution on Coordination Properties and Metal-Ligand Interactions

The introduction of substituents onto the phenylpyridine scaffold is a powerful strategy for tuning the coordination properties and the nature of the metal-ligand interactions. The chloro-substituent in this compound exerts both electronic and steric effects.

Electronically, the chloro group is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and the energy levels of the ligand's molecular orbitals. acs.org This can affect the strength of the metal-ligand bond and the redox potentials of the resulting complex. researchgate.net A more electron-deficient ligand may form stronger bonds with electron-rich metal centers.

Sterically, the presence of a substituent at the 2-position of the phenyl ring can introduce steric hindrance around the metal center. This can influence the preferred coordination geometry and the accessibility of the metal for further reactions. The specific position and nature of the substituent are therefore critical in dictating the final structure and properties of the metal complex. acs.orgmdpi.com

| Substituent Effect | Impact on Coordination Properties |

| Electronic (Electron-withdrawing) | - Lowers the energy of the ligand's frontier orbitals. - Can increase the strength of the M-C bond in cyclometalated complexes. - May affect the redox potential of the metal center. |

| Steric | - Can influence the coordination geometry around the metal. - May hinder the approach of other ligands. - Can affect the stability and reactivity of the complex. |

Electronic Structure and Luminescent Properties of Iridium and Platinum Complexes

The electronic and photophysical properties of iridium(III) and platinum(II) complexes featuring cyclometalating ligands such as this compound are of significant scientific interest due to their applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors. nih.govcnr.it The presence of a heavy metal atom like iridium or platinum facilitates strong spin-orbit coupling, which promotes emission from triplet excited states, leading to phosphorescence. urfu.ru The electronic structure, and consequently the luminescent properties, can be systematically tuned by modifying the cyclometalating and ancillary ligands. urfu.runih.gov

Iridium(III) Complexes

Cyclometalated iridium(III) complexes typically adopt a distorted octahedral geometry. nih.govmdpi.com Their electronic structure is characterized by a highest occupied molecular orbital (HOMO) that is generally a mixture of the iridium 5d orbitals and the π-orbitals of the cyclometalated phenyl ring of the this compound ligand. researchgate.net The lowest unoccupied molecular orbital (LUMO) is often localized on the ancillary ligand, such as a bipyridine or a β-diketonate. researchgate.net

The luminescence in these complexes originates from radiative decay from a triplet excited state. urfu.ru This emissive state is typically a mixture of a metal-to-ligand charge transfer (³MLCT) state and a ligand-centered (³LC) π–π* state. urfu.rursc.org The precise nature of the emission can be modulated by introducing substituents on the phenylpyridine ligand. Electron-donating or electron-withdrawing groups, such as the chloro group in this compound, can significantly impact the electronic structure and photophysical properties of the resulting complexes. nih.gov For instance, theoretical studies on related substituted phenylpyrazole iridium(III) complexes have shown that substituents have an important effect on their electronic and photophysical characteristics. nih.gov The emission color, quantum yield, and excited-state lifetime are all sensitive to these modifications. mdpi.commdpi.com

Detailed research findings for various cyclometalated iridium(III) complexes are summarized below, illustrating the range of observed photophysical properties.

| Complex | Emission Max (λem) | Quantum Yield (Φ) | Lifetime (τ) | Solvent | Reference |

|---|---|---|---|---|---|

| [Ir(ppy)2(tpy)]PF6 (ppy = 2-phenylpyridinate) | 572 nm | 3.72% | 80 ns | CHCl3 | mdpi.com |

| [Ir(piq)2(tpy)]PF6 (piq = 1-phenylisoquinolinate) | 588 nm | 9.57% | 1965 ns | CHCl3 | mdpi.com |

| Ir(III) complex with 1-phenyl-2-(4-(pyridin-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole and picolinic acid | 550-670 nm range | up to 30% | up to 60 µs | Deoxygenated Solution | mdpi.com |

| [Ir(ppy-CHO)2(btz)]PF6 (ppy-CHO = 4-(pyrid-2-yl)benzaldehyde) | 532 & 568 nm | 0.28% | Not Reported | Not Reported | nih.gov |

| [Ir(ppy)2(btz)]PF6 | 476 & 508 nm | 0.82% | Not Reported | Not Reported | nih.gov |

| [Ir(dfppy)2(btz)]PF6 (dfppy = 2-(2,4-difluorophenyl)pyridine) | 454 & 483 nm | 4.3% | Not Reported | Not Reported | nih.govrsc.org |

| [Ir(ppy)2(bpy)]+ | ~600 nm | Not Reported | Not Reported | Acetonitrile | researchgate.net |

Platinum(II) Complexes

Cyclometalated platinum(II) complexes typically exhibit a square-planar geometry. uoi.gr The electronic structure of these complexes often involves a HOMO with significant Pt(5d) metal character. nih.gov The nature of the ancillary ligands can strongly influence their photophysical properties, and these complexes are known to sometimes be non-emissive depending on these ligands or structural flexibility. nih.govuoi.gr

The luminescence of Pt(II) complexes can arise from various excited states, including ³MLCT or mixed ³IL/³MLCT states. rsc.orgnih.gov A key feature of many platinum(II) complexes is their tendency to form intermolecular interactions, such as Pt-Pt or π-π stacking, in the solid state or in concentrated solutions. uoi.gr These interactions can lead to the formation of emissive aggregates or excimers, which often results in red-shifted emission compared to the monomeric species and can cause aggregation-induced emission (AIE), where complexes that are weakly emissive in solution become bright emitters in the solid state. nih.govnih.govacs.org

The introduction of a chloro substituent on the aromatic system, as in the this compound ligand, is expected to influence the energy levels of the complex. For example, studies on platinum(II) complexes with chlorinated terpyridine ligands have shown that chlorination lowers the energy of the MLCT state and can induce luminescence in complexes that are otherwise non-emissive in fluid solution at room temperature. researchgate.net This suggests that a this compound ligand could be used to fine-tune the emissive properties of platinum(II) complexes.

The photophysical data for several representative cyclometalated platinum(II) complexes are presented in the table below.

| Complex | Emission Max (λem) | Quantum Yield (Φ) | State | Reference |

|---|---|---|---|---|

| [Pt(ppy-styryl-H)(acac)] | ~520 nm | Weakly luminescent | CH2Cl2 Solution | nih.gov |

| PPY-DPPM | Not Reported | 30% | PMMA Film | acs.org |

| Pt(II) complex with dfppy and acyclic diaminocarbene | Green phosphorescence | Increased vs. precursor | Solution | rsc.org |

| Pt(II) complex with pq and acyclic diaminocarbene | Orange phosphorescence | Increased vs. precursor | Solution | rsc.org |

Computational and Theoretical Investigations of 4 2 Chloro Phenyl Pyridine

Quantum Chemical Calculations for Molecular Geometry and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its associated energy. These calculations solve the Schrödinger equation, albeit with approximations, to provide detailed information about molecular structure.

Density Functional Theory (DFT) has become one of the most popular and effective methods for computational studies of molecular systems. nih.gov Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a simpler quantity. For 4-(2-chloro-phenyl)pyridine, a DFT calculation would be employed to determine its optimal molecular geometry.

The process involves starting with an initial guess of the molecule's structure and iteratively solving the DFT equations to find the geometry with the minimum possible energy. This "geometry optimization" provides key structural parameters. scispace.com Commonly used functionals in DFT, such as B3LYP, are paired with a basis set (e.g., 6-311++G(d,p)) that describes the atomic orbitals. ijcrt.orgresearchgate.net

For this compound, these calculations would yield precise values for:

Bond Lengths: The distances between connected atoms (e.g., C-C, C-N, C-H, C-Cl).

Bond Angles: The angles formed by three consecutive atoms (e.g., C-N-C in the pyridine (B92270) ring).

The final output is the molecule's ground state energy, representing its stability. While specific DFT studies focused exclusively on this compound are not prevalent in the cited literature, the methodology is standard for this class of compounds. acs.orgscispace.com

Table 1: Illustrative Data from DFT Geometry Optimization for a Phenyl-Pyridine System

| Parameter | Description | Typical Calculated Value Range (Å or °) |

|---|---|---|

| C-C (Pyridine Ring) | Carbon-Carbon bond length within the pyridine ring. | 1.38 - 1.40 Å |

| C-N (Pyridine Ring) | Carbon-Nitrogen bond length within the pyridine ring. | 1.33 - 1.35 Å |

| C-C (Phenyl Ring) | Carbon-Carbon bond length within the phenyl ring. | 1.39 - 1.41 Å |

| C-Cl | Carbon-Chlorine bond length. | ~1.75 Å |

| C-C (Inter-ring) | Bond length connecting the two rings. | 1.48 - 1.50 Å |

| Dihedral Angle | Torsion angle between the phenyl and pyridine rings. | Variable, depends on steric hindrance. |

Note: The values in this table are representative for similar structures and illustrate the type of data obtained from a DFT calculation. Specific values for this compound would require a dedicated computational study.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. For a molecule like this compound, which is a closed-shell system (all electrons are paired), the Restricted Hartree-Fock (RHF) method would be applicable.

RHF calculations approximate the multi-electron wave function as a single Slater determinant and solve for the best possible set of molecular orbitals. While computationally more demanding and generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, RHF is a crucial theoretical method. It often serves as a starting point for more advanced, correlation-corrected ab initio methods like Møller-Plesset perturbation theory (MP2). A full geometry optimization of this compound using the RHF method would, similar to DFT, provide optimized bond lengths, bond angles, and the total energy of the system.

Electronic Properties and Reactivity Prediction

Beyond molecular geometry, computational methods are invaluable for predicting the electronic behavior of a molecule, which governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. nih.gov Its energy level is related to the molecule's ionization potential.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov Its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and easily polarizable. libretexts.org

For this compound, a DFT calculation would provide the energies of these orbitals and a visual representation of their electron density distribution. The analysis would reveal which parts of the molecule are electron-rich (high HOMO density) and thus likely to act as nucleophiles, and which are electron-poor (high LUMO density) and likely to act as electrophiles. wuxibiology.com

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability. |

| LUMO Energy (ELUMO) | - | Electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity of the species to accept electrons. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto a constant electron density surface, using a color scale to represent the potential. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the nitrogen atom of the pyridine ring. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms. researchgate.net

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP analysis would likely show a significant negative potential (red) around the nitrogen atom, identifying it as the primary site for protonation and hydrogen bonding. The electron-withdrawing nature of the chlorine atom would also influence the potential distribution on the phenyl ring.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wave function, translating it into the familiar language of Lewis structures, lone pairs, and bonding orbitals. acadpubl.eu This method allows for the investigation of charge transfer and intramolecular interactions.

Natural Population Analysis (NPA) is a part of the NBO routine that calculates the charge distribution on each atom. These "natural charges" are generally considered more reliable than other methods like Mulliken population analysis. ijcrt.org For this compound, NPA would assign specific numerical charges to the C, N, H, and Cl atoms, quantifying the polarity of the bonds.

Thermochemical Property Calculations (e.g., Enthalpies of Formation, Bond Dissociation Enthalpies, Ionization Potentials, Electron Affinities, Proton Affinities)

No published data were found for the calculated thermochemical properties of this compound. While general principles of calculating properties like bond dissociation energies and proton affinities are well-established, specific values for this compound have not been reported in the searched literature.

Excited State Properties and Photophysical Behavior Modeling

Time-Dependent Density Functional Theory (TDDFT) for Absorption and Emission Spectra

There are no specific TDDFT studies that report the calculated absorption and emission spectra for this compound. Computational chemistry literature frequently employs TDDFT to predict the electronic spectra of organic molecules, but this particular compound does not appear to have been the subject of such a published investigation.

Spin-Orbit Coupling and Phosphorescence Efficiency

No computational studies detailing the spin-orbit coupling and predicted phosphorescence efficiency for this compound were identified. Research in this area typically focuses on organometallic complexes or molecules with specific structural features known to enhance phosphorescence, and this compound has not been a reported subject of such analyses.

Conformational Analysis and Non-Covalent Interactions

A specific conformational analysis of this compound, detailing the rotational barrier between the phenyl and pyridine rings and quantifying the non-covalent interactions, is not available in the searched literature. While studies exist for other substituted biphenyl (B1667301) and phenylpyridine systems, the unique influence of the 2-chloro substituent on the conformation of this specific isomer has not been computationally modeled in available reports.

Tautomeric Stability Investigations

No computational investigations into the tautomeric stability of this compound were found. This is expected, as the molecule in its ground state does not possess the typical functional groups (e.g., hydroxyl, amino, or thiol groups) that would lead to common prototropic tautomerism.

Catalytic Applications of 4 2 Chloro Phenyl Pyridine and Its Metal Complexes

Applications in Domino and Multicomponent Reactions

While direct catalytic applications of 4-(2-Chloro-phenyl)pyridine and its specific metal complexes in domino and multicomponent reactions are not extensively documented in dedicated studies, the structural motif of 4-arylpyridines serves as a crucial component in a variety of sophisticated catalytic systems. The electronic and steric properties imparted by the 2-chlorophenyl substituent at the 4-position of the pyridine (B92270) ring suggest its potential utility as a ligand in metal-catalyzed cascade and multicomponent processes. This section, therefore, explores analogous systems and plausible applications based on the established reactivity of similar pyridine-based ligands, providing a framework for future research in this area.

The utility of pyridine derivatives as ligands in transition-metal catalysis is well-established. The nitrogen atom's lone pair of electrons allows for effective coordination to a metal center, while the aromatic ring can be electronically and sterically tuned through substitution. In the case of this compound, the electron-withdrawing nature of the chlorine atom can influence the electron density at the metal center, thereby modulating its catalytic activity. Furthermore, the bulky 2-chlorophenyl group can play a significant role in controlling the stereoselectivity of a reaction by influencing the spatial arrangement of substrates around the catalytic center.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and domino reactions, which involve a series of intramolecular transformations, are powerful tools in modern organic synthesis. The efficiency and atom economy of these processes are often reliant on the design of the catalyst. Metal complexes bearing pyridine-based ligands have shown considerable promise in facilitating such transformations.

For instance, palladium complexes with substituted pyridine ligands have been employed in a variety of cross-coupling reactions that can be integrated into domino sequences. A hypothetical application of a palladium complex of this compound could be in a domino Heck-Suzuki coupling sequence. In such a reaction, the catalyst would first facilitate the coupling of an aryl halide with an alkene (Heck reaction), followed by an intramolecular or intermolecular Suzuki coupling to introduce another aryl group, leading to the rapid construction of complex molecular architectures.

The following table outlines a potential multicomponent reaction where a metal complex of this compound could serve as the catalyst, based on known transformations involving similar pyridine ligands.

| Reactant A | Reactant B | Reactant C | Catalyst | Product | Potential Yield (%) |

| Aryl Halide | Alkyne | Amine | Pd-[this compound] Complex | Substituted Indole | 70-90 |

| Aldehyde | Amine | Isocyanide | Ru-[this compound] Complex | Substituted Imidazole | 65-85 |

| Diketone | Aldehyde | Amine | Cu-[this compound] Complex | Substituted Pyridine | 75-95 |

In these hypothetical scenarios, the this compound ligand would be anticipated to influence both the yield and selectivity of the reaction. The steric hindrance provided by the ortho-chloro substituent could be particularly advantageous in asymmetric catalysis, where controlling the enantioselectivity is crucial.

Further research into the synthesis and characterization of metal complexes of this compound is warranted to explore their catalytic potential in domino and multicomponent reactions. The development of such catalysts could offer novel and efficient pathways for the synthesis of medicinally relevant heterocyclic compounds and other complex organic molecules. The insights gained from studies on other 4-arylpyridine ligands strongly suggest that this compound is a promising candidate for the development of next-generation catalysts for complex organic transformations.

Advanced Materials Science Applications of 4 2 Chloro Phenyl Pyridine Derivatives

Organic Electronic and Optoelectronic Materials Development

The tunable electronic properties of 4-(2-chloro-phenyl)pyridine derivatives make them prime candidates for use in organic electronic and optoelectronic devices. The ability to modify the molecular structure allows for precise control over their optical and charge-transport characteristics.

Derivatives featuring a phenyl-pyridine core are actively researched as emitters for Organic Light-Emitting Diodes (OLEDs). In many designs, these compounds are part of a donor-acceptor structure, which is crucial for achieving efficient electroluminescence. For instance, derivatives of phenyl pyrimidine (B1678525) have been synthesized to function as emitters that can utilize triplet excitons. mdpi.com These materials often exhibit high thermal stability, a critical property for device longevity, with 5% weight loss temperatures recorded at 397°C and 438°C for certain derivatives. mdpi.com The design of these molecules, such as pyrene-benzimidazole derivatives, aims to reduce intermolecular aggregation in the solid state to achieve pure and efficient blue photo- and electroluminescence. nih.gov

A series of pyrene-pyridine integrated compounds have also been developed as hole-transporting materials (HTMs) for OLEDs, demonstrating stable performance with low-efficiency roll-off. nih.gov One such device showed a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 22.4 cd/A. nih.gov

Table 1: Performance of an OLED Device Using a Pyrene-Pyridine Derivative (Py-Br) as the Hole-Transporting Material

| Parameter | Value |

| Maximum Luminance | 17,300 cd/m² |

| Maximum Current Efficiency | 22.4 cd/A |

| External Quantum Efficiency (EQE) | 9% at 3500 cd/m² |

| Efficiency Roll-Off (1000 to 10,000 cd/m²) | 7% |

Luminescent materials are systems that can convert energy into electromagnetic radiation. mdpi.com The photophysical properties of this compound derivatives are central to their application in optoelectronics. Photoluminescence is the emission of light after the absorption of electromagnetic radiation. mdpi.com

The molecular structure of these compounds directly influences their optical properties, including luminescence and light absorption. pipzine-chem.com Research on related push-pull systems, such as 4-aminobiphenyl-2-pyrimidine derivatives, shows that the torsion angle of substituent groups can govern emissive properties. frontiersin.org For example, a drastic fluorescence quenching is observed in one derivative (D1) as solvent polarity increases, while a related compound (D2) maintains its emission regardless of solvent polarity due to steric hindrance that prevents the formation of a twisted, non-radiative excited state. frontiersin.org

Studies on other pyridine (B92270) derivatives have demonstrated that photophysical properties like absorption wavelength (λabs), molar absorption coefficient (ε), and emission wavelength (λem) can increase with rising solvent polarity, which is related to the stabilization of the excited state by the solvent. researchgate.net The quantum yields, however, may be greater in less polar solvents where non-radiative decay processes are minimized. researchgate.net Zinc(II) complexes with 4′-phenyl-terpyridine ligands have also been shown to exhibit interesting photoluminescent properties in both solid and solution states. rsc.org

Table 2: Photophysical Properties of Compound 9 (4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine) in Different Solvents

| Solvent | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (Δλ, nm) | Quantum Yield (Φ) |

| Toluene | 388 | 32,359 | 448 | 60 | 0.81 |

| CH₂Cl₂ | 402 | 34,673 | 490 | 88 | 0.61 |

| Acetonitrile | 398 | 27,542 | 534 | 136 | 0.04 |

| Methanol | 394 | 24,547 | 550 | 156 | 0.01 |

Functional Materials with Tunable Properties

The versatility of the this compound scaffold allows for its incorporation into a variety of functional materials where properties can be tuned through chemical modification.

The this compound moiety is a valuable precursor in the synthesis of high-performance organic pigments and dyes. A prominent example is the class of diketopyrrolopyrroles (DPP), which are known for their brilliant colors, strong fluorescence, and high stability. nih.gov The commercial pigment, Pigment Red 254, is a bis(4-chlorophenyl)DPP derivative. nih.govnih.gov The chlorine atoms on the phenyl rings serve as reactive sites for further chemical transformations, such as the Suzuki–Miyaura cross-coupling reaction. nih.gov This allows for the synthesis of a wide array of new DPP dyes with tailored properties, including large Stokes shifts and high fluorescence quantum yields, making them suitable for various technical and biological applications. nih.gov Similarly, 4-Chloro-1,2-phenylenediamine is used as a precursor for manufacturing hair dyes. researchgate.net

Pyridine-containing compounds are utilized as organic semiconductor materials with applications in various organic photoelectrical devices, including solar cells and organic field-effect transistors (OFETs). google.com These materials often possess good electron transport performance. google.com The performance of organic semiconductors is highly dependent on their molecular packing and crystallinity. Crystalline organic semiconductors are known to have improved charge carrier mobility and exciton diffusion length compared to their amorphous counterparts. nih.gov The ability of some organic molecules to be transformed from amorphous to large-scale crystalline films through thermal annealing is a key area of research. nih.gov The self-organized patterning of molecular organic semiconductors over large areas is a promising route for applications in OFETs and biosensors. mdpi.com

Supramolecular Chemistry and Self-Assembly into Ordered Structures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The pyridine nitrogen in this compound and its derivatives is a key functional group for directing self-assembly through coordination chemistry and hydrogen bonding.

Chiral pyridine-type ligands can be used to synthesize mononuclear and self-assembled polynuclear species. chimia.ch These approaches allow for the creation of complex, 'tunable' molecular architectures. chimia.ch The self-assembly of porphyrins, for example, can be directed by pyridyl groups attached to the porphyrin core, leading to the formation of organized structures like dimers, tapes, and tetrameric squares through hydrogen bonding or metal coordination. nih.gov

Furthermore, pyridine-containing thiol derivatives can form highly ordered self-assembled monolayers (SAMs) on gold surfaces. The adsorption of molecules like 4-mercaptopyridine on a Au(111) surface leads to the formation of structured islands. nih.gov The pH of the solution can significantly affect the formation and surface structure of these monolayers, leading to different packing arrangements and molecular orientations. mdpi.commdpi.com This precise control over surface chemistry is vital for the development of molecular electronics and sensors.

Electrochromic Materials, Energy Storage, and Electron Transport Applications

Derivatives of this compound are part of a broader class of pyridine-based compounds that have garnered significant interest in advanced materials science. The inherent electronic properties of the pyridine ring, combined with the tunability offered by substitutions like the 2-chlorophenyl group, make these derivatives promising candidates for a range of applications. Their utility is primarily rooted in their ability to participate in reversible redox processes and facilitate charge transport, which are critical functionalities for electrochromic materials, energy storage systems, and electron transport layers in optoelectronic devices. rsc.org

Electrochromic Materials

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical voltage. mdpi.com Pyridine derivatives are explored for these applications due to their electrochemical activity and stability. researchgate.net The electropolymerization of pyridine derivatives onto conductive substrates like indium tin oxide (ITO) can produce thin polymer films with desirable electrochromic characteristics. researchgate.net

Research into various pyridine-containing polymers has demonstrated their potential for creating materials that can switch between multiple distinct colors. For instance, novel linear pyridine derivatives have been synthesized and successfully electropolymerized, resulting in thin polymer films with promising optical properties, including multicolor switching and good electrochromic stability. researchgate.net In some cases, pyridinium (B92312) salts have shown multielectrochromic behavior, with the ability to reversibly change between up to five different colors, such as yellow, purple, colorless, orange, and grey. researchgate.net

The performance of these materials is often evaluated based on their optical contrast (the difference in transmittance between the colored and bleached states), switching speed, and coloration efficiency. Studies on various donor-acceptor systems that can be electropolymerized show that modifying the chemical structure allows for fine-tuning of the material's band gap and, consequently, its color and optical properties. nih.gov For example, polymers based on nitrotriphenylamine and thiophene derivatives have been shown to exhibit high optical contrasts and fast switching speeds, particularly in the near-infrared (NIR) region. nih.gov

Table 1: Electrochromic Performance of Selected Polymer Films

| Polymer Film | Transmittance Change (ΔT) | Wavelength (nm) | Switching Time (s) | Coloration Efficiency (η) (cm²/C) | Colors (Neutral → Oxidized) |

|---|---|---|---|---|---|

| P(DTC-co-TF) | 43.4% | 627 | < 0.6 | 512.6 cm² C⁻¹ | Not Specified |

| PNETPA | 65% | 1200 | 0.9 (bleaching) | 208.1 | Green → Steel Gray |

| PNMOTPA | 63% | 1140 | 1.1 (bleaching) | 260.4 | Purple → Grayish Green |

| Poly-A | ~55% | 1050 | Not Specified | Not Specified | Yellow → Green → Blue |

Data synthesized from multiple sources for illustrative purposes. mdpi.comresearchgate.netnih.gov

Energy Storage

In the field of energy storage, pyridine derivatives are being investigated for their potential use in next-generation batteries. Their application is particularly notable in the development of electrolytes for all-solid-state batteries, which offer potential safety and energy density advantages over traditional liquid-electrolyte batteries.

One area of research involves magnesium borohydride derivatives with pyridine as a neutral ligand. These materials have emerged as a new class of solid-state Mg²⁺ ionic conductors. rsc.org For example, Magnesium tetrahydridoborate tripyridine, Mg(BH₄)₂·3N(CH)₅, has demonstrated promising ionic conductivity at room temperature, which is a critical factor for practical battery performance. rsc.org A key advantage of this material is its very low electronic conductivity, which results in a high ionic transport number, ensuring that charge is carried by ions rather than electrons within the electrolyte. rsc.org

Another application is the use of pyridine derivatives as electrolyte additives in high-voltage lithium-ion batteries. researchgate.net Pyridine-Boron Trifluoride (PBF) adducts have been synthesized and evaluated for their ability to improve battery performance, particularly under high-voltage conditions. These additives can help to suppress electrolyte decomposition and transition metal dissolution from the cathode, which are major challenges for high-energy-density batteries. researchgate.net Cells containing PBF additives have shown excellent capacity retention and have maintained low impedance during high-voltage cycling, making them competitive with well-known commercial additives. researchgate.net

Table 2: Properties of Pyridine Derivatives in Energy Storage Applications

| Compound/System | Application | Key Finding | Ionic Conductivity (σ) | Activation Energy (Ea) |

|---|---|---|---|---|

| Mg(BH₄)₂·3N(CH)₅ | Solid-state Mg²⁺ electrolyte | High ionic transport number (tion = 0.999997) | 7.2 × 10⁻⁵ S cm⁻¹ at 24 °C | 0.25 eV |

Data sourced from relevant research on pyridine derivatives in batteries. rsc.orgresearchgate.net

Electron Transport Applications

Pyridine derivatives are widely used as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs). rsc.org The function of an ETM is to facilitate the efficient injection and transport of electrons from the cathode to the emissive layer of the device. The performance of an OLED, including its efficiency, operating voltage, and stability, is highly dependent on the properties of the ETM. rsc.orglightpublishing.cn

Donor-acceptor based pyridine derivatives have been shown to enhance the performance and stability of photovoltaic devices. rsc.org In OLEDs, pyridine derivatives are valued for their ability to improve current efficiency and external quantum efficiency. rsc.org Their molecular structure can be designed to achieve high triplet energy, which prevents exciton quenching at the interface with the emissive layer, and to promote smooth film formation, which is crucial for device fabrication and performance. rsc.org

Recent research has focused on combining pyridine moieties with other functional groups, such as triphenyltriazine, to create advanced electron transporters. rsc.org These materials can exhibit deep energy levels for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which facilitates electron injection. rsc.org OLEDs incorporating these advanced pyridine-based ETMs have demonstrated very low turn-on voltages and high external quantum efficiencies (EQE), even at high brightness levels. rsc.org For example, green phosphorescent OLEDs using tetrapyridine/triphenyltriazine-conjugated electron transporters have achieved EQE values over 24% at a brightness of 1000 cd/m². rsc.org

Table 3: Performance of OLEDs with Pyridine-Based Electron Transport Materials

| Device Type | Electron Transport Material | Turn-On Voltage (V) | Max. External Quantum Efficiency (EQE) (%) | Key Feature |

|---|---|---|---|---|

| Green Phosphorescent OLED | T2PyTRZ | ~2.7 | > 24% | Low driving voltage, high stability |

| Green Phosphorescent OLED | T3PyTRZ | ~2.7 | > 24% | Low driving voltage, high stability |

| Green Phosphorescent OLED | T4PyTRZ | ~2.7 | > 24% | Low driving voltage, high stability |

| Blue-light Device | TRZ-PA-Dp | 3.2 | Not Specified | Reduced turn-on voltage vs. TPBi |

Data compiled from studies on advanced pyridine-based ETMs. lightpublishing.cnrsc.org

Mechanistic and Structural Aspects of Biological Activity in 4 2 Chloro Phenyl Pyridine Derivatives

Insights into Ligand-Receptor Binding Interactions

One notable example of a class of compounds where the related 4-phenylpiperidine (B165713) core is crucial for activity is in nociceptin (B549756) receptor ligands. For instance, a series of 4-[2-(aminomethyl)phenyl]-1-[bis(2-chlorophenyl)methyl]-4-hydroxypiperidine analogs have demonstrated high affinity and functional activity at the nociceptin receptor. nih.gov The 4-phenyl group in these molecules, analogous to the 4-(2-chloro-phenyl)pyridine structure, is a key feature for receptor engagement. The interaction is thought to involve hydrophobic pockets within the receptor that accommodate the phenyl ring, while the nitrogen atom of the piperidine (B6355638) (or pyridine) ring can participate in hydrogen bonding or ionic interactions with receptor residues.

In a similar vein, non-peptide ligands for the neurokinin-1 (NK1) receptor have been developed based on a 4-phenylpyridine (B135609) moiety. nih.govresearchgate.net In these instances, the 4-phenylpyridine core serves as a rigid scaffold that correctly orients other functional groups to interact with the receptor. The binding of these ligands is often characterized by a combination of hydrophobic interactions involving the phenyl and pyridine (B92270) rings and more specific hydrogen bonds or electrostatic interactions with key amino acid residues in the binding pocket of the NK1 receptor. The chloro-substituent on the phenyl ring can influence the electronic properties of the ring and may also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.

The following table summarizes the binding affinities of representative 4-phenylpyridine derivatives at the NK1 receptor.

| Compound | Structure | IC50 (nM) | Receptor |

| 9j | 4-methyl-1-piperazinyl derivative of 4-phenylpyridine | 4.8 | NK1 |

This table is interactive. Click on the headers to sort the data.

Exploration of Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. ajwilsonresearch.comnih.gov Small molecules that can modulate these interactions are therefore of significant therapeutic interest. nih.gov The this compound scaffold can be found in molecules designed to interfere with PPIs, often by mimicking key amino acid residues at the protein-protein interface. rsc.orgresearchgate.net

The general strategy for designing small molecule PPI inhibitors often involves creating a molecule that can mimic the secondary structure of a peptide, such as an α-helix or a β-sheet, that is critical for the protein interaction. rsc.org The rigid nature of the 4-phenylpyridine core can serve as a scaffold to present appended functional groups in a spatially defined manner, thereby mimicking the side chains of key "hot-spot" residues at the PPI interface.

While specific examples of this compound itself as a PPI modulator are not extensively documented in publicly available research, the structural motif is present in broader classes of compounds investigated for this purpose. For example, derivatives of phenyl-substituted pyridines have been explored as inhibitors of the p53-MDM2 interaction, a critical PPI in cancer biology. In these cases, the phenyl-pyridine core can mimic the hydrophobic interactions of key phenylalanine and tryptophan residues in the p53 peptide that bind to a hydrophobic cleft on the surface of MDM2. The chloro-substituent can further enhance these hydrophobic interactions or create specific contacts within the binding pocket.

Mechanistic Understanding of Ion Channel Modulation

The modulation of ion channel activity is a key mechanism for many therapeutic agents. Pyridine-containing compounds have been shown to interact with various ion channels. A well-studied example is 4-aminopyridine (B3432731), a voltage-gated potassium (Kv) channel blocker. nih.gov While not a direct derivative of this compound, its mechanism of action provides insight into how the pyridine ring can interact with ion channels. 4-aminopyridine is thought to bind within the pore of the Kv channel, physically occluding the passage of potassium ions. nih.gov

It is plausible that this compound derivatives could also modulate ion channel activity. The pyridine nitrogen can form hydrogen bonds with residues in the channel pore, while the 2-chlorophenyl group could establish hydrophobic and van der Waals interactions with other parts of the channel protein. Furthermore, pyridine nucleotides have been shown to modulate voltage-gated sodium channels. nih.gov

Derivatives of 4-aminopyridine have also been found to inhibit degenerin/epithelial Na+ channels (Deg/ENaC), including acid-sensing ion channels (ASICs). nih.gov This inhibition is dose- and voltage-dependent, suggesting a binding site within the pore of the channel. nih.gov Given the structural similarities, it is conceivable that this compound derivatives could exhibit similar inhibitory effects on these types of ion channels.

Role as Precursors and Building Blocks for Bioactive Molecules

The this compound moiety is a valuable building block in the synthesis of more complex bioactive molecules. nih.govnih.gov Its utility stems from the presence of two key reactive handles: the pyridine ring and the chlorinated phenyl ring. The pyridine ring can be functionalized through various reactions, including N-alkylation, oxidation, and substitution reactions on the ring itself. The chloro-substituent on the phenyl ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

For example, this compound can serve as a precursor for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have shown potent cytotoxicity against cancer cell lines. nih.gov In such syntheses, the pyridine nitrogen can be involved in cyclization reactions to form the fused pyrimidine (B1678525) ring. The 2-chlorophenyl group can be retained in the final product to contribute to its biological activity or can be modified through cross-coupling reactions to explore structure-activity relationships.

The following table provides examples of bioactive molecules synthesized using precursors containing a phenyl-pyridine scaffold.

| Precursor Scaffold | Reaction Type | Resulting Bioactive Molecule Class | Therapeutic Area |

| Phenyl-pyridine | Cyclization | Pyrido[2,3-d]pyrimidines | Oncology |

| Phenyl-pyridine | Cross-coupling | Biaryl compounds | Various |

| Phenyl-pyridine | N-alkylation | Quaternary pyridinium (B92312) salts | Antimicrobial |

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationship (SAR) Studies in Related Bioactive Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have provided insights into how modifications to the core structure affect their biological activity.

In a series of 4-amino-2-phenylpyrimidine derivatives developed as GPR119 agonists, the nature and position of substituents on the phenyl ring were found to be critical for activity. nih.gov While not a direct analogue, this study highlights the importance of the phenyl-heterocycle linkage. The presence of a halogen, such as bromine, at the 4-position of the phenyl ring was found to be beneficial for activity. This suggests that a chloro-substituent, as in this compound, could also have a positive impact on the activity of related compounds.

In another study on pyridine derivatives with antiproliferative activity, it was observed that the presence of halogen atoms on the structure could sometimes lead to lower activity compared to derivatives with methoxy (B1213986) or hydroxyl groups. nih.gov However, the position of the substituent is also a critical factor. For instance, in a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, a 4-chlorobenzene substituent at the 4-position of the pyridine ring was well-tolerated and led to compounds with cytotoxic activity. mdpi.com

The following table summarizes key SAR findings for related phenyl-pyridine systems.

| Bioactive System | Key Structural Feature | Impact on Activity |

| GPR119 Agonists | Halogen at 4-position of phenyl ring | Beneficial |

| Antiproliferative Pyridines | Halogen substitution | Can decrease activity |

| Cytotoxic Pyridine-3-carbonitriles | 4-chlorobenzene at 4-position | Active |

This table is interactive. Click on the headers to sort the data.

Antimicrobial Mechanism Investigations

The antimicrobial properties of pyridine derivatives are well-documented. nih.govresearchgate.net A study has identified 4-(4-chlorophenyl) pyridine as an antimicrobial compound of plant origin with activity against both bacteria and fungi. phytojournal.com Although the chloro substituent is at the 4-position of the phenyl ring in this specific compound, it provides strong evidence for the antimicrobial potential of chlorophenyl-pyridines.

The proposed mechanisms of action for antimicrobial pyridine derivatives are varied. They can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. The lipophilic nature of the chlorophenyl group would facilitate the partitioning of the molecule into the lipid bilayer of the cell membrane.

In some cases, pyridine derivatives can interfere with microbial DNA replication or protein synthesis. For example, some Schiff bases of 2-amino-4-chloropyridine (B16104) have shown significant biological activity against various microorganisms. researchgate.net The imine linkage in these compounds is often crucial for their antimicrobial action.

The following table lists the antimicrobial activity of a related chlorophenyl-pyridine compound against various microorganisms.

| Microorganism | Type | Activity of 4-(4-chlorophenyl) pyridine |

| Clostridium perfringens | Bacterium | Active |

| Pseudomonas aeruginosa | Bacterium | Active |

| Aspergillus niger | Fungus | Active |

This table is interactive. Click on the headers to sort the data.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Chloro-phenyl)pyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, chloro-substituted benzyl chloride may react with pyridine derivatives under reflux conditions in the presence of a base (e.g., NaOH) to form the target compound . Reaction parameters such as solvent choice (e.g., dichloromethane), temperature, and reaction time significantly impact yield. For instance, extended reflux durations may improve product formation but risk side reactions, necessitating optimization via thin-layer chromatography (TLC) monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the positions of the chloro-phenyl and pyridine substituents. Mass Spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) offers definitive stereochemical data . Infrared (IR) spectroscopy can identify functional groups like C-Cl bonds (600–800 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

Due to incomplete toxicological data, researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and goggles. Work should occur in a fume hood to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste programs .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance the purity and scalability of this compound?

Scalability requires solvent selection (e.g., ethanol or DMF for solubility) and catalyst optimization (e.g., palladium catalysts for cross-coupling reactions). Purity improvements may involve recrystallization or column chromatography. Process Analytical Technology (PAT) tools, like in-situ IR monitoring, enable real-time adjustments to reaction parameters .

Q. How do structural modifications (e.g., substituent position) alter the biological activity of this compound derivatives?

The chloro group’s position on the phenyl ring (ortho vs. para) affects steric and electronic interactions with biological targets. For example, para-substituted derivatives may exhibit stronger binding to enzymes like kinases due to enhanced π-π stacking, while ortho-substituted analogs could show improved membrane permeability . Computational modeling (e.g., molecular docking) is recommended to predict structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardized protocols (e.g., NIH/ANSI guidelines for cytotoxicity assays) and orthogonal validation methods (e.g., enzymatic vs. cell-based assays) are essential. Meta-analyses of published data can identify confounding variables, such as solvent effects (DMSO vs. saline) .

Q. How can researchers explore the ecological impact of this compound?

Conduct biodegradation studies under OECD 301 guidelines to assess persistence. Use computational tools like EPI Suite to estimate bioaccumulation potential (logP values >3 indicate high risk). Ecotoxicity testing on model organisms (e.g., Daphnia magna) provides acute/chronic toxicity data .

Q. What role does this compound play in enzyme inhibition studies?

The compound’s pyridine core acts as a hydrogen-bond acceptor, targeting enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases. Kinetic assays (e.g., Lineweaver-Burk plots) can determine inhibition mechanisms (competitive vs. non-competitive). Co-crystallization with target enzymes provides structural insights for drug design .

Methodological Considerations

9. Designing assays to evaluate antimicrobial activity:

- Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cells (e.g., HEK293) to ensure selectivity .

10. Addressing solubility challenges in biological testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.